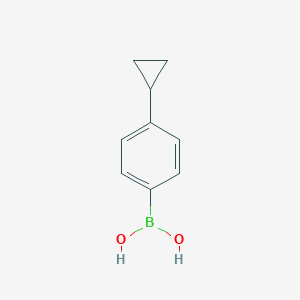

4-Cyclopropylphenylboronic acid

Description

Properties

IUPAC Name |

(4-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLGFXOBRXSMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385961 | |

| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302333-80-8 | |

| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopropylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 4-Cyclopropylphenylboronic acid. This versatile reagent is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic properties imparted by the cyclopropyl group. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its principal reactions are provided.

Core Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that while some data is available for the target compound, other data points are for the closely related and structurally similar cyclopropylboronic acid and its pinacol ester, which can provide valuable insights.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 302333-80-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BO₂ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| Melting Point | 90-95 °C (for Cyclopropylboronic acid) | [5] |

| Boiling Point | 320.3 °C at 760 mmHg | [3] |

| Flashing Point | 147.5 °C | [3] |

| Density | 1.17 g/cm³ | [3] |

| Solubility | Soluble in DMSO. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6][7][8] | - |

| Stability | Moisture sensitive. The product is chemically stable under standard ambient conditions. | [9][10] |

| Storage | Store in an inert atmosphere at 2-8°C or -20°C.[2][5][9] | - |

Synthesis of this compound

The synthesis of arylboronic acids such as this compound typically involves the reaction of an organometallic reagent derived from the corresponding aryl halide with a borate ester, followed by hydrolysis. A general synthetic workflow is outlined below.

Key Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety and Toxicology

This compound and related boronic acids should be handled with care in a laboratory setting. The following is a summary of the known hazards.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H360 | May damage fertility or the unborn child[9][11] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Logical Workflow for Experimental Design

When planning a synthesis or application involving this compound, a logical workflow should be followed to ensure a successful and safe experiment.

References

- 1. 302333-80-8 | (4-Cyclopropylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 2. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 4 - Cyclopropyl - phenylboronic acid, CAS No. 302333-80-8 - iChemical [ichemical.com]

- 4. (4-Cyclopropylphenyl)boronic acid | 302333-80-8 [b2b.sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.be [fishersci.be]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 4-Cyclopropylphenylboronic Acid (CAS: 302333-80-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylphenylboronic acid, with the CAS number 302333-80-8, is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl group appended to a phenylboronic acid, offers a valuable building block for the synthesis of complex organic molecules. The cyclopropyl group can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 302333-80-8 | N/A |

| Molecular Formula | C₉H₁₁BO₂ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Density | 1.17 g/cm³ | [3] |

| Boiling Point | 320.3 °C at 760 mmHg | [3] |

| Flash Point | 147.5 °C | [3] |

| Synonyms | (4-Cyclopropylphenyl)boronic acid, 4-Cyclopropyl-benzeneboronic acid | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the formation of a Grignard reagent from 4-bromocyclopropylbenzene, followed by reaction with a trialkyl borate and subsequent acidic workup.

Synthesis of this compound from 4-Bromocyclopropylbenzene

This experimental protocol is a representative example adapted from established procedures for the synthesis of arylboronic acids.

Reaction Scheme:

Materials:

-

4-Bromocyclopropylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a small portion of a solution of 4-bromocyclopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromocyclopropylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by column chromatography on silica gel.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl and vinylaryl structures, which are common motifs in many pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide, this compound, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Targeting Signaling Pathways

The incorporation of the 4-cyclopropylphenyl moiety into small molecules can lead to compounds that modulate the activity of various signaling pathways implicated in disease.

Phenylboronic acid derivatives have been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (GTPases). These proteins are key regulators of the actin cytoskeleton and cell motility. Overactivity of the Rho GTPase signaling pathway is often associated with cancer metastasis.

The Rho GTPase signaling cascade involves a series of protein-protein interactions and phosphorylation events that ultimately lead to changes in cell shape and movement. A simplified representation of this pathway is shown below.

Caption: Simplified Rho GTPase signaling pathway.

Small molecules incorporating the this compound moiety could be designed to inhibit key components of this pathway, such as ROCK, thereby reducing cancer cell motility and invasion.

The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. Boronic acid-containing compounds have emerged as potent inhibitors of various kinases. For instance, dual inhibitors of CDC-like kinase (CLK) and Rho-associated kinase (ROCK) containing a boronic acid moiety have been reported to exhibit anticancer properties. The 4-cyclopropylphenyl group can be incorporated into kinase inhibitor scaffolds to optimize binding affinity and selectivity.

GPCRs are a large family of cell surface receptors that are important drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. Boronic acids have been explored as reversible covalent allosteric modulators of chemokine receptors, a class of GPCRs. The unique electronic and steric properties of the 4-cyclopropylphenyl group make it an attractive substituent for the design of novel GPCR modulators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with diverse biological activities. The ability of the 4-cyclopropylphenyl moiety to modulate the activity of key signaling pathways, such as the Rho GTPase pathway, and to serve as a core component of kinase inhibitors and GPCR modulators, highlights its potential for the development of novel therapeutics. Further exploration of this compound and its derivatives is likely to yield new and improved drug candidates for a range of diseases.

References

An In-Depth Technical Guide to the Stability and Storage of 4-Cyclopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-cyclopropylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development, particularly in the context of drug discovery where it serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions. While specific long-term quantitative stability data for this compound is not extensively available in public literature, this guide consolidates general knowledge of arylboronic acid chemistry, information from safety data sheets, and exemplary protocols to provide a robust framework for its handling and stability assessment.

Recommended Storage and Handling

Proper storage is paramount to prevent the degradation of this compound. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation. The following table summarizes the recommended storage conditions based on available safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) is commonly recommended for short to medium-term storage. For long-term storage, -20°C is advisable.[1] | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and degradation from atmospheric moisture. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | Boronic acids are susceptible to hydrolysis and can form boroxines (anhydrides) upon dehydration. Moisture can also facilitate protodeboronation. |

| Light | Store in a light-resistant container. | While not always specified, protection from light is a general best practice for chemical reagents to prevent photolytic degradation. |

| Container | Keep in a tightly sealed container. | Prevents exposure to air and moisture. |

Chemical Stability Profile

The stability of this compound is influenced by various factors including pH, temperature, and the presence of oxidizing agents. The cyclopropyl group, being an electron-donating group, generally imparts greater stability to the C-B bond compared to electron-withdrawing groups. Cyclopropyl and vinyl boronic acids are known to undergo very slow protodeboronation.[2][3]

Degradation Pathways

The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acidic or basic conditions. Oxidation of the boronic acid moiety is another potential degradation route.

Stability Under Stress Conditions

The following table provides a qualitative summary of the expected stability of this compound under various forced degradation conditions.

| Stress Condition | Expected Stability | Likely Degradation Products |

| Acidic Hydrolysis | Generally stable, but degradation can occur under harsh conditions. | Cyclopropylbenzene, Boric Acid |

| Basic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Cyclopropylbenzene, Boric Acid |

| Oxidation (e.g., H₂O₂) | Susceptible to oxidation. | Phenolic derivatives, Boric Acid |

| Thermal | Relatively stable at recommended storage temperatures. Decomposition may occur at elevated temperatures. | Varies depending on conditions. |

| Photolytic | Generally stable, but photolytic degradation cannot be ruled out without specific studies. | Varies depending on conditions. |

Exemplary Experimental Protocols

Due to the lack of publicly available, detailed stability-indicating methods specifically for this compound, the following protocols are provided as examples based on common practices for arylboronic acids.

Workflow for Stability Assessment

Forced Degradation Study Protocol (Exemplary)

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with UV detector

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 7 days.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 7 days.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by HPLC and NMR.

-

Exemplary HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Exemplary NMR Analysis

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The disappearance of the B(OH)₂ protons and the appearance of new aromatic signals can indicate protodeboronation.

-

¹¹B NMR: This technique is particularly useful for observing the boron environment. A shift in the ¹¹B NMR signal can indicate changes in the coordination state of the boron atom, such as the formation of boroxines or degradation.

Conclusion

This compound is a relatively stable arylboronic acid, particularly in comparison to many heteroarylboronic acids. However, to ensure its quality and performance in synthetic applications, adherence to proper storage conditions—cool, dry, and under an inert atmosphere—is essential. This guide provides a framework for understanding its stability profile and for conducting stability assessments. For critical applications, it is recommended that researchers perform their own stability studies under their specific experimental conditions.

References

Solubility of 4-Cyclopropylphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-cyclopropylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document establishes an expected solubility profile based on structurally analogous compounds, namely phenylboronic acid and cyclopropylboronic acid. Furthermore, this guide presents detailed experimental protocols for the two primary methods of solubility determination—the dynamic method and the shake-flask method—to empower researchers to ascertain precise solubility data. A generalized workflow for solubility determination is also provided in a visual format to aid in experimental design.

Introduction

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex molecules makes it a significant building block for novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients.

This document serves as a core technical resource on the solubility of this compound. It consolidates known information on related compounds to predict its solubility behavior and provides the necessary experimental frameworks for its precise determination.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | Phenylboronic acid shows high solubility in ethers.[1][2] This class of solvents is effective at solvating the boronic acid moiety. |

| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid demonstrates high solubility in ketones.[1][2] |

| Alcohols | Methanol, Ethanol | High to Moderate | Cyclopropylboronic acid is reported to be soluble in methanol (~3 mg/mL).[5] Alcohols can engage in hydrogen bonding. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[1][2] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving a wide range of compounds, including cyclopropylboronic acid.[6] |

| Esters | Ethyl Acetate | Moderate to Low | Solubility is generally lower in esters compared to ethers and ketones. |

| Hydrocarbons | Hexanes, Methylcyclohexane, Toluene | Very Low | Phenylboronic acid has very low solubility in hydrocarbon solvents.[1][2] These are often used as anti-solvents for crystallization. |

Disclaimer: The data in Table 1 is predictive and based on the properties of analogous compounds. It is strongly recommended that experimental verification be performed for specific applications.

Quantitative Solubility Data for an Analogous Compound: Phenylboronic Acid

To provide a quantitative reference, the following table summarizes the experimental solubility of phenylboronic acid in various organic solvents, as determined by the dynamic method.[1][7] This data illustrates the temperature-dependent nature of boronic acid solubility.

Table 2: Experimental Solubility of Phenylboronic Acid in Select Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Acetone | 288.75 | 0.045 |

| 296.45 | 0.065 | |

| 305.15 | 0.095 | |

| 314.15 | 0.135 | |

| Chloroform | 294.75 | 0.012 |

| 304.05 | 0.022 | |

| 313.15 | 0.038 | |

| 322.25 | 0.062 | |

| Dipropyl Ether | 291.55 | 0.045 |

| 300.75 | 0.075 | |

| 311.15 | 0.125 | |

| 321.05 | 0.195 | |

| Methylcyclohexane | 328.15 | 0.002 |

| 344.15 | 0.005 | |

| 358.15 | 0.010 | |

| 368.15 | 0.015 |

Data sourced from Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.[1][7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

This synthetic method involves visually or instrumentally detecting the dissolution temperature of a solid-liquid mixture of known composition upon controlled heating.[1][3][7]

Apparatus and Materials:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe, turbidity sensor, or laser monitoring system

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension.

-

Temperature Ramp: Heat the mixture at a slow, controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

-

Data Recording: Record this temperature as the equilibrium temperature for the prepared composition.

-

Solubility Curve Construction: Repeat steps 1-5 with different compositions of solute and solvent to construct a temperature vs. mole fraction solubility curve.

Considered the "gold standard" for determining thermodynamic solubility, this method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid solute.[8][9][10]

Apparatus and Materials:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Glass vials or flasks with airtight seals

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. An excess of solid must be visible.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration using a calibrated HPLC-UV or LC-MS method.

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound in an organic solvent.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 环丙基硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. d-nb.info [d-nb.info]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Spectroscopic Data of 4-Cyclopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyclopropylphenylboronic acid (CAS No. 302333-80-8). Due to the limited availability of publicly accessible spectra for this specific compound, this document focuses on presenting the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Properties

-

IUPAC Name: (4-Cyclopropylphenyl)boronic acid

-

Molecular Formula: C₉H₁₁BO₂

-

Molecular Weight: 161.99 g/mol

-

Appearance: Solid

-

Key Structural Features: A phenyl ring substituted with a cyclopropyl group at the para position and a boronic acid functional group.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 2H | Ar-H (ortho to B) |

| ~7.1-7.3 | d | 2H | Ar-H (ortho to cyclopropyl) |

| ~1.9-2.1 | m | 1H | Cyclopropyl-CH |

| ~0.9-1.1 | m | 2H | Cyclopropyl-CH ₂ |

| ~0.6-0.8 | m | 2H | Cyclopropyl-CH ₂ |

| Broad signal | s | 2H | B(OH )₂ |

Note: The boronic acid protons (B(OH)₂) may be exchangeable with deuterium in deuterated solvents, leading to a diminished or absent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | Ar-C -cyclopropyl |

| ~135-140 | Ar-C (ortho to B) |

| ~125-130 | Ar-C (ortho to cyclopropyl) |

| ~130 (broad) | Ar-C -B |

| ~15-20 | Cyclopropyl-C H |

| ~10-15 | Cyclopropyl-C H₂ |

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

2.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (B-OH) |

| ~3100-3000 | Medium | C-H stretch (Aromatic and Cyclopropyl) |

| ~1610-1580 | Medium | C=C stretch (Aromatic ring) |

| ~1400-1300 | Strong | B-O stretch |

| ~1020 | Medium | C-H in-plane bend (Aromatic) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted) |

2.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion Type |

| 162.08 | [M]⁺ (Monoisotopic) |

| 144.07 | [M-H₂O]⁺ |

| 115.06 | [M-B(OH)₂]⁺ |

Note: Boronic acids are known to undergo dehydration and form cyclic boroxine trimers under certain mass spectrometry conditions, which may lead to the observation of higher mass ions.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

As a solid, this compound can be analyzed using various techniques:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Reactivity of 4-Cyclopropylphenylboronic Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining the rigidity and electronic properties of a cyclopropyl group with the versatile reactivity of a phenylboronic acid, makes it a valuable reagent for the construction of complex molecular architectures. The cyclopropyl group can impart desirable properties to lead compounds, such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the reactivity of this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. It is intended to serve as a practical resource for researchers, offering detailed experimental protocols, quantitative data on reaction outcomes, and insights into the mechanistic pathways involved. Furthermore, this guide explores the application of this compound in the synthesis of biologically active molecules, highlighting its relevance in drug discovery with a focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Core Reactivity: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide variety of biaryl and heteroaryl structures containing the 4-cyclopropylphenyl moiety.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving cyclopropylboronic acids with various aryl halides. While specific data for this compound is often embedded in broader synthetic schemes, the data for the closely related cyclopropylboronic acid provides a strong indication of the expected reactivity and yields.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |

| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 75 |

| 6 | 2-Bromonaphthoquinone | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80 |

Data is representative of couplings with cyclopropylboronic acid and is expected to be similar for this compound.

Experimental Protocol: Synthesis of a 4-Cyclopropyl-biphenyl Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Tricyclohexylphosphine (P(c-Hex)₃, 0.10 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tricyclohexylphosphine (0.10 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The reaction mixture is typically set up to be 0.1-0.5 M in the limiting reagent.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Core Reactivity: Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation). This reaction offers a powerful and often milder alternative to other methods for C-N and C-O bond formation. This compound can be effectively used in these transformations to introduce the 4-cyclopropylphenyl moiety onto a variety of nitrogen- and oxygen-containing substrates.

General Reaction Scheme

Caption: General scheme of the Chan-Lam coupling with this compound.

Quantitative Data for Chan-Lam Coupling

The following table presents data from the Chan-Lam cyclopropylation of various phenols and N-heterocycles using potassium cyclopropyltrifluoroborate, a stable and effective surrogate for cyclopropylboronic acid. The reactivity is expected to be analogous for this compound.

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 75 |

| 2 | 4-Methoxyphenol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 82 |

| 3 | 4-Nitrophenol | Cu(OAc)₂ (25) | 1,10-Phenanthroline (12.5) | - | DCE | 80 | 12 | 65 |

| 4 | 2-Naphthol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 88 |

| 5 | Imidazole | Cu(OAc)₂ (120) | 1,10-Phenanthroline (120) | K₃PO₄ | DCE/H₂O | Reflux | 24 | 52 |

| 6 | 2-Pyridone | Cu(OAc)₂ (25) | 1,10-Phenanthroline (12.5) | - | DCE | 80 | 12 | 70 |

Data is for potassium cyclopropyltrifluoroborate. DCE = 1,2-dichloroethane.

Experimental Protocol: N-Arylation of Imidazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

-

This compound (1.5 equiv)

-

Imidazole (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 1.2 equiv)

-

1,10-Phenanthroline (1.2 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

1,2-Dichloroethane (DCE)

-

Water

-

Reaction vial or flask

-

Magnetic stirrer

Procedure:

-

To a reaction vial, add imidazole (1.0 equiv), this compound (1.5 equiv), copper(II) acetate (1.2 equiv), 1,10-phenanthroline (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Add 1,2-dichloroethane and a small amount of water.

-

Seal the vial and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the N-arylated imidazole product.

Application in Drug Discovery: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The 4-cyclopropylphenyl motif is a valuable pharmacophore in drug design. Its incorporation can be readily achieved using this compound. A pertinent example is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide (AEA).[1][2] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]

Proposed Synthesis of a FAAH Inhibitor Analog

A well-known FAAH inhibitor, URB597, features a biphenyl core structure. A synthetic strategy towards an analog of this inhibitor can utilize a Suzuki-Miyaura coupling with this compound to construct the key biphenyl scaffold.

Caption: Proposed synthetic workflow for a FAAH inhibitor analog.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by a molecule containing the 4-cyclopropylphenyl moiety prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling cascades that modulate neurotransmission and reduce inflammation.[4][5]

Caption: FAAH inhibition by a URB597 analog enhances endocannabinoid signaling.

Reaction Mechanisms

Understanding the catalytic cycles of the Suzuki-Miyaura and Chan-Lam couplings is crucial for optimizing reaction conditions and troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient introduction of the 4-cyclopropylphenyl motif into a diverse range of molecules. This guide has provided a comprehensive overview of these key reactions, including quantitative data, detailed experimental protocols, and mechanistic insights. The application of this building block in the synthesis of biologically active compounds, such as FAAH inhibitors, underscores its importance in drug discovery and medicinal chemistry. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. straingenie.com [straingenie.com]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of 4-Cyclopropylphenylboronic Acid: A Technical Guide

For Immediate Release

A cornerstone reagent in modern medicinal chemistry, 4-Cyclopropylphenylboronic acid has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. While a singular, seminal publication marking its initial discovery remains elusive, its history is intrinsically woven into the broader development of boronic acids and the strategic incorporation of the cyclopropyl motif to enhance the pharmacological properties of therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, key applications, and the experimental protocols that underpin its use.

The rise of this compound is a direct consequence of the increasing recognition of the cyclopropyl group as a "bioisostere" in drug design. The unique structural and electronic properties of the cyclopropyl ring—namely its rigidity and enhanced π-character of its C-C bonds—can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, the development of robust synthetic methods to introduce this moiety has been a paramount objective for medicinal chemists.

Synthesis and Historical Context

The synthesis of arylboronic acids, a class of compounds to which this compound belongs, has a well-established history. General methods often involve the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate followed by aqueous workup.

Quantitative Data on Cyclopropylboronic Acid Synthesis

The following table summarizes representative quantitative data for the synthesis of the parent compound, cyclopropylboronic acid, as detailed in various patents. This data provides a benchmark for the synthesis of its derivatives.

| Parameter | Value | Reference |

| Yield | 55% - 77% | [2] |

| Purity | >98% | [2] |

| Melting Point | 90-95 °C | [2][3][4] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the 4-cyclopropylphenyl moiety to a wide variety of aromatic and heteroaromatic halides or triflates, enabling the construction of complex molecular architectures.[5][6]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoborane to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[7]

Experimental Protocols

1. General Synthesis of Cyclopropylboronic Acid

This protocol is adapted from established procedures for the synthesis of cyclopropylboronic acid.

-

Reaction: To a stirred solution of trimethylborate (1.1 to 1.5 equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of cyclopropylmagnesium bromide (1.0 equivalent) in THF is added dropwise.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of an aqueous acid (e.g., HCl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude product.

-

Purification: The crude cyclopropylboronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product as a white solid.[8]

2. Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Pathways

To further elucidate the synthetic and application pathways, the following diagrams are provided.

Caption: Generalized synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the synergy between fundamental organic synthesis and the targeted design of therapeutic agents. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction has solidified its place in the toolbox of medicinal chemists. As the quest for novel and more effective drugs continues, the demand for and applications of this and related cyclopropyl-containing building blocks are poised for significant growth.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]

- 3. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]

Theoretical Insights into 4-Cyclopropylphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive theoretical overview of 4-Cyclopropylphenylboronic acid, a compound of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidation of computational data, experimental protocols, and potential biological implications.

Core Concepts and Molecular Structure

This compound (4-CPBA) is an aromatic boronic acid featuring a cyclopropyl substituent. This unique structural motif, combining the rigidity and electronic properties of the cyclopropyl group with the versatile reactivity of the phenylboronic acid moiety, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its derivatives are being explored for various therapeutic applications.

Below is a representation of the molecular structure of this compound.

Theoretical and Computational Data

While a dedicated theoretical study on this compound is not extensively available in the current literature, we can infer its properties from computational studies on phenylboronic acid and its derivatives. Density Functional Theory (DFT) is a common method for such investigations.[2][3]

Optimized Geometry

The following table presents estimated bond lengths and angles for this compound, based on DFT calculations of similar molecules.[4][5][6][7]

| Parameter | Atom 1 | Atom 2 | Atom 3 | Estimated Value |

| Bond Length (Å) | ||||

| C (phenyl) | C (phenyl) | - | ~1.40 | |

| C (phenyl) | B | - | ~1.55 | |

| B | O | - | ~1.37 | |

| O | H | - | ~0.97 | |

| C (phenyl) | C (cyclopropyl) | - | ~1.51 | |

| C (cyclopropyl) | C (cyclopropyl) | - | ~1.51 | |

| Bond Angle (°) | ||||

| C (phenyl) | C (phenyl) | C (phenyl) | ~120 | |

| C (phenyl) | B | O | ~120 | |

| O | B | O | ~120 | |

| B | O | H | ~114 |

Electronic Properties

The electronic properties, such as Mulliken charges and the HOMO-LUMO energy gap, provide insights into the reactivity and stability of the molecule.[8][9][10][11][12][13][14][15][16]

| Property | Estimated Value |

| Mulliken Atomic Charges | |

| Boron (B) | Positive |

| Oxygen (O) | Negative |

| Phenyl Ring Carbons | Slightly Negative/Positive |

| Cyclopropyl Ring Carbons | Slightly Negative |

| HOMO-LUMO Energy Gap | 4-6 eV |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction followed by reaction with a borate ester and subsequent hydrolysis.[17][18]

Detailed Protocol:

-

Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous diethyl ether, a solution of 4-bromocyclopropylbenzene in anhydrous diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

Hydrolysis and Purification: The reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product can be purified by recrystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (doublets in the range of 7-8 ppm), a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons at higher field.[19][20][21][22][23]

-

¹³C NMR: Aromatic carbon signals would appear in the range of 120-150 ppm, while the cyclopropyl carbons would be observed at a much higher field.[19][20][21][22]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1600 and 1400 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[24][25][26][27][28]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of phenylboronic acids as inhibitors of cancer cell migration.[29][30][31] Phenylboronic acid has been shown to inhibit the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[30][31] This inhibition subsequently affects downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, which are crucial for cell motility.[29]

Given its structural similarity, this compound is hypothesized to exhibit similar biological activity. The cyclopropyl group may enhance potency or alter selectivity.

References

- 1. nbinno.com [nbinno.com]

- 2. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. irjweb.com [irjweb.com]

- 17. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 18. CN102757455A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Cyclopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Cyclopropylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 4-cyclopropylphenyl moiety.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. This compound is a valuable reagent in this context, allowing for the introduction of the 4-cyclopropylphenyl group, a common motif in pharmacologically active compounds and functional materials. The cyclopropyl group, with its unique steric and electronic properties, can significantly influence the biological activity and physical properties of a molecule.

The reaction proceeds under relatively mild conditions, tolerates a wide variety of functional groups, and benefits from the general stability and low toxicity of boronic acids.

Table 1: Representative Conditions for Suzuki Coupling of Cyclopropylboronic Acids with Aryl Halides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid with various aryl halides. While these examples utilize the parent cyclopropylboronic acid, the conditions are broadly applicable to this compound, with minor optimization potentially required for specific substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75 |

| 3 | 1-Bromo-4-nitrobenzene | [Pd(C₃H₅)Cl]₂ (0.1) | Tedicyp (0.2) | K₂CO₃ | Dioxane | 100 | 2 | 95 |

| 4 | 1-Bromo-2-methylbenzene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 75 |

| 6 | 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75[1] |

Note: Yields are for isolated product. P(Cy)₃ = Tricyclohexylphosphine, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, Tedicyp = cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, CPME = Cyclopentyl methyl ether.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, [Pd(C₃H₅)Cl]₂)

-

Phosphine ligand (e.g., P(Cy)₃, XPhos, Tedicyp)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, CPME)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating apparatus

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add the anhydrous organic solvent followed by degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Diagrams

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Cyclopropylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly relevant in the field of drug discovery and development, where the creation of complex molecular architectures is paramount. The 4-cyclopropylphenyl moiety is a valuable structural motif in medicinal chemistry, as the cyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This document provides detailed protocols and data for the palladium-catalyzed Suzuki-Miyaura coupling of 4-cyclopropylphenylboronic acid with various aryl halides. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. Below, we summarize key findings and provide a comparative analysis of different catalytic systems.

Core Concepts of the Suzuki-Miyaura Coupling

The reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium(0) catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps:

-

Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the reaction conditions. The ligand stabilizes the palladium catalyst and influences its reactivity, while the base plays a crucial role in activating the boronic acid for transmetalation.[1]

Comparative Data of Palladium Catalysts and Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on systems applicable to this compound, reacting with different aryl halides.

| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |

| 4-Bromoanisole | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 93 |

| 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75 |

| 4-Bromoacetophenone | Pd@C-CNF (0.1) | - | K₂CO₃ | DMF | 110 | 12 | >95 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 18 | 72 |

| 4-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

PCy₃: Tricyclohexylphosphine, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, CPME: Cyclopentyl methyl ether, Pd@C-CNF: Palladium on carbon-cellulose nanofiber, G-COOH-Pd-10: Palladium on COOH-modified graphene, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, DME: 1,2-Dimethoxyethane.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure based on common practices for Suzuki-Miyaura reactions.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Argon or Nitrogen gas

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas line (manifold)

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The water should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the pure biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Cyclopropylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, potency, and selectivity of drug candidates. 4-Cyclopropylphenylboronic acid is a key reagent for incorporating the 4-cyclopropylphenyl moiety into heterocyclic scaffolds, a common strategy in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, utilizing this compound via Suzuki-Miyaura cross-coupling.

Target Kinase: VEGFR-2 and its Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, promoting tumor growth and metastasis.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are therefore a critical class of anti-cancer therapeutics.

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR, and PLCγ/PKC pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2]